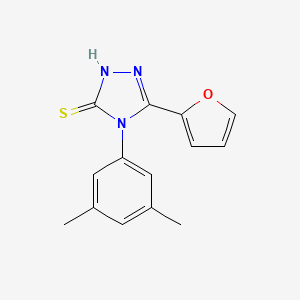

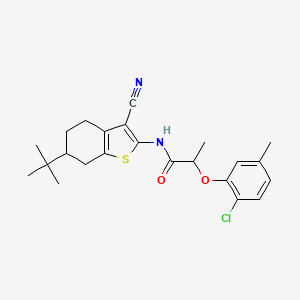

![molecular formula C12H15F2NO3S B4268380 4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)

4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine

Overview

Description

"4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine" is a compound of interest in the field of organic chemistry and medicinal chemistry due to its structural features and potential bioactivities. The presence of both the difluorophenylsulfonyl and dimethylmorpholine groups suggests a molecule with unique physical, chemical, and potentially biological properties.

Synthesis Analysis

Synthesis of compounds similar to "4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine" often involves multi-step organic reactions, including sulfonylation and alkylation. A general approach might involve the initial preparation of the difluorophenyl moiety, followed by its subsequent sulfonylation. The dimethylmorpholine group could be introduced via nucleophilic substitution reactions (Yamali et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing difluorophenylsulfonyl and dimethylmorpholine groups can be characterized using techniques such as NMR, HRMS, and X-ray crystallography. These methods provide detailed information about the molecular framework, including bond lengths, angles, and the overall three-dimensional conformation (Liu et al., 2016).

Chemical Reactions and Properties

Compounds with the sulfonyl group are known for their reactivity towards nucleophilic substitution reactions. The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the sulfonyl group, potentially affecting its reactivity. Additionally, the morpholine ring can engage in various chemical transformations, including alkylation and acylation, offering a versatile platform for further chemical modifications (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of "4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine" can be influenced by its molecular structure. The sulfonyl and difluorophenyl groups contribute to the compound's polarity, solubility, and melting point. The compound's volatility and stability under various conditions are also important physical parameters that can be determined experimentally.

Chemical Properties Analysis

The chemical properties of such a compound include its acidity or basicity, reactivity towards other chemical entities, and its potential as a ligand in coordination chemistry. The difluorophenyl group may impart additional electronic effects, influencing the compound's overall reactivity. Studies on similar compounds have explored their potential in catalysis, as well as their reactivity in various organic synthesis reactions (Bae et al., 2009).

Mechanism of Action

Mode of Action

It is known that sulfonyl compounds often act as inhibitors or activators of various enzymes, affecting their function and leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Sulfonyl compounds can potentially interact with a variety of biochemical pathways, depending on their specific targets. These could include metabolic pathways, signal transduction pathways, or regulatory pathways .

Result of Action

The molecular and cellular effects of this compound’s action are not well-understood at this time. The effects would depend on the specific targets of the compound and how it interacts with them. This could range from changes in enzyme activity to alterations in cellular signaling or metabolism .

properties

IUPAC Name |

4-(3,4-difluorophenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)10-3-4-11(13)12(14)5-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIFFRJUOXPPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorobenzenesulfonyl)-2,6-dimethylmorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4268336.png)

![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)

![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)

![1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)

![methyl 2-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268392.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)

![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)

![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)